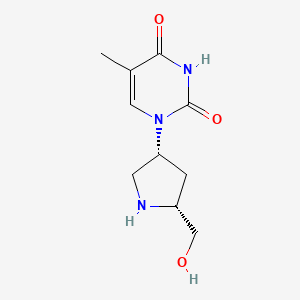
cis-4-(Thymin-1-yl)-D-prolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-4-(Thymin-1-yl)-D-prolinol: is a synthetic compound that combines the structural elements of thymine and proline Thymine is one of the four nucleobases in the nucleic acid of DNA, while proline is an amino acid that plays a critical role in protein structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-(Thymin-1-yl)-D-prolinol typically involves the coupling of thymine with a proline derivative. The process may include the following steps:
Protection of Functional Groups: Protecting groups are often used to prevent unwanted reactions at specific sites on the molecules.
Coupling Reaction: The thymine derivative is coupled with the proline derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
cis-4-(Thymin-1-yl)-D-prolinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution may result in the formation of various derivatives with different functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of cis-4-(Thymin-1-yl)-D-prolinol involves its interaction with molecular targets such as DNA and proteins. The thymine moiety allows it to bind to DNA, potentially interfering with DNA replication and transcription. The proline moiety may interact with proteins, affecting their structure and function. These interactions can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.
相似化合物的比较
cis-4-(Thymin-1-yl)-D-prolinol can be compared with other similar compounds, such as:
cis-4-(Uracil-1-yl)-D-prolinol: Similar structure but with uracil instead of thymine.
cis-4-(Cytosin-1-yl)-D-prolinol: Contains cytosine instead of thymine.
cis-4-(Adenin-1-yl)-D-prolinol: Contains adenine instead of thymine.
These compounds share similar structural features but differ in their nucleobase components, leading to variations in their chemical properties and biological activities
属性
CAS 编号 |
121330-19-6 |
|---|---|
分子式 |
C10H15N3O3 |
分子量 |
225.24 g/mol |
IUPAC 名称 |
1-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O3/c1-6-4-13(10(16)12-9(6)15)8-2-7(5-14)11-3-8/h4,7-8,11,14H,2-3,5H2,1H3,(H,12,15,16)/t7-,8-/m1/s1 |
InChI 键 |
NPLAPYDJFDUZFI-HTQZYQBOSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](NC2)CO |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(NC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


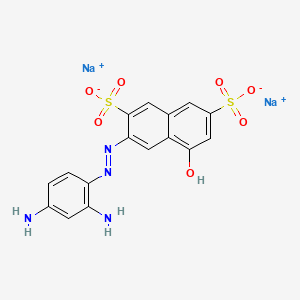
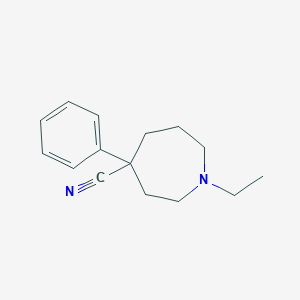

![1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B12804477.png)
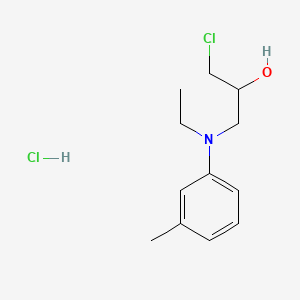
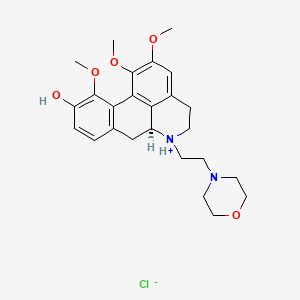

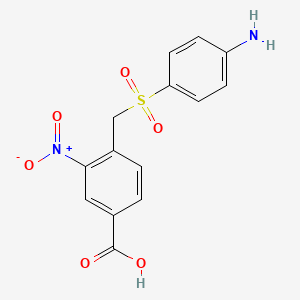
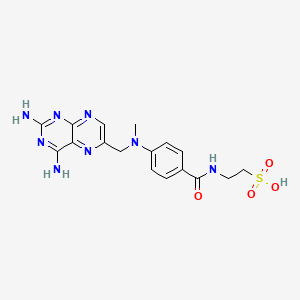

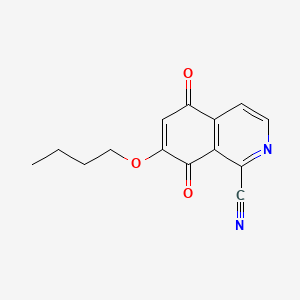
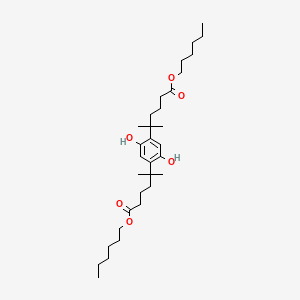

![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)
